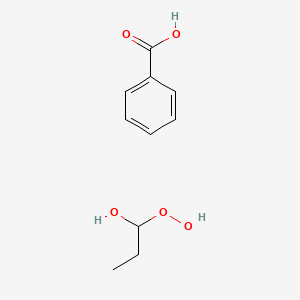
Benzoic acid;1-hydroperoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;1-hydroperoxypropan-1-ol is a compound that combines the properties of benzoic acid and 1-hydroperoxypropan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 1-hydroperoxypropan-1-ol is an organic peroxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid typically involves the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzamide or the decarboxylation of phthalic acid .
1-hydroperoxypropan-1-ol can be synthesized by the hydroperoxidation of propanol using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically involve a controlled temperature and pH to ensure the stability of the peroxide .
Industrial Production Methods
Industrial production of benzoic acid often involves the catalytic oxidation of toluene in the presence of cobalt or manganese naphthenates as catalysts. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;1-hydroperoxypropan-1-ol undergoes various chemical reactions, including:
Reduction: Benzoic acid can be reduced to benzyl alcohol, and 1-hydroperoxypropan-1-ol can be reduced to propanol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Sulfuric acid, nitric acid, and halogens are used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl peroxide, propanoic acid.
Reduction: Benzyl alcohol, propanol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Aplicaciones Científicas De Investigación
Benzoic acid;1-hydroperoxypropan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential use in drug formulations and as an antimicrobial agent.
Industry: Used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzoic acid;1-hydroperoxypropan-1-ol involves its ability to interact with cellular components and disrupt metabolic processes. Benzoic acid inhibits the growth of mold, yeast, and some bacteria by interfering with their cellular respiration . 1-hydroperoxypropan-1-ol acts as an oxidizing agent, causing oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: Similar to benzoic acid but with an additional hydroxyl group on the benzene ring.
Phenylacetic acid: Similar structure but with an additional methylene group between the benzene ring and the carboxyl group.
Hydroxybenzoic acids: Include compounds like p-hydroxybenzoic acid and m-hydroxybenzoic acid, which have hydroxyl groups on the benzene ring.
Uniqueness
Benzoic acid;1-hydroperoxypropan-1-ol is unique due to its combination of aromatic carboxylic acid and organic peroxide properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Propiedades
Número CAS |
138806-33-4 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
benzoic acid;1-hydroperoxypropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H8O3/c8-7(9)6-4-2-1-3-5-6;1-2-3(4)6-5/h1-5H,(H,8,9);3-5H,2H2,1H3 |
Clave InChI |
NFOUIDPAGXTJPD-UHFFFAOYSA-N |
SMILES canónico |
CCC(O)OO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


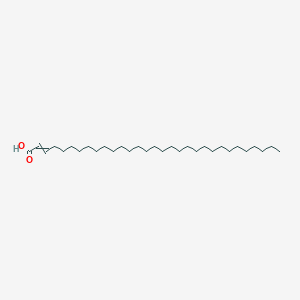
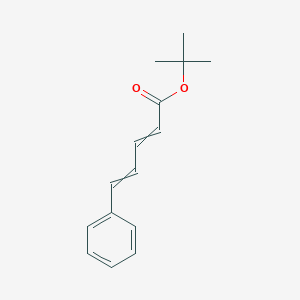
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
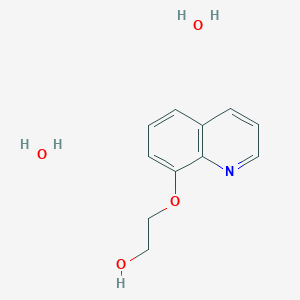
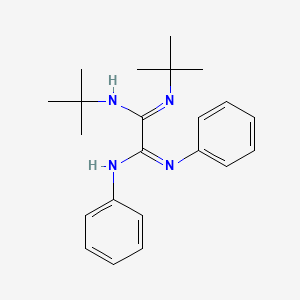
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
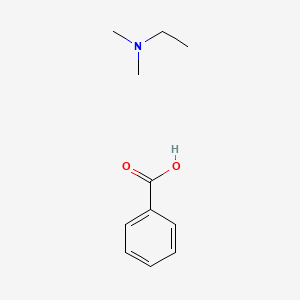
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
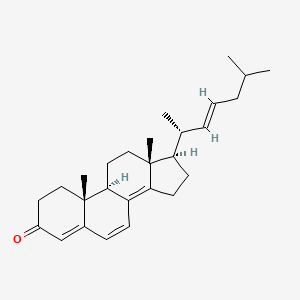
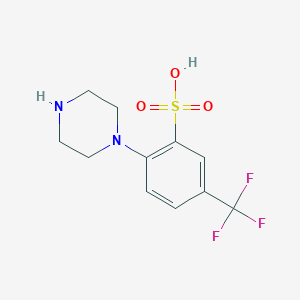
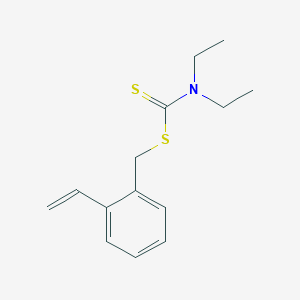

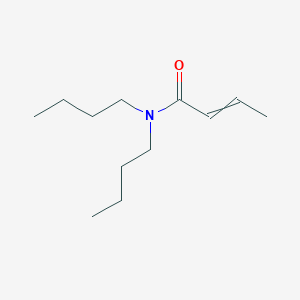
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
